1,1-Dimethyl-4-phenylpiperazinium iodide
Overview
Description
3,4-Dimethylpyrazole phosphate (DMPP) is a nitrification inhibitor widely used in agriculture and horticulture. It is known for its ability to improve nitrogen-use efficiency by reducing nitrogen losses through leaching and gaseous emissions. DMPP has undergone extensive toxicology and ecotoxicology tests, demonstrating several advantages over other nitrification inhibitors .
Biochemical Analysis
Biochemical Properties
1,1-Dimethyl-4-phenylpiperazinium iodide interacts primarily with nicotinic acetylcholine receptors (nAchRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The compound acts as an agonist, binding to the nAchRs and mimicking the action of acetylcholine. This interaction leads to the opening of ion channels, allowing the influx of cations such as sodium and calcium, which subsequently triggers various cellular responses .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neurons, it can induce depolarization and action potential generation by activating nAchRs. This activation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in autonomic neurons, the compound can modulate cardiovascular responses by affecting the autonomic regulation of heart rate and blood pressure . Additionally, it has been shown to improve glucose tolerance in diet-induced obese mice by influencing metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the nicotinic acetylcholine receptors. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations such as sodium and calcium into the cell results in depolarization and the initiation of downstream signaling cascades. These cascades can include the activation of second messengers, changes in gene expression, and modulation of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at low temperatures, but its activity can degrade over extended periods. In vitro studies have shown that the compound can maintain its activity for several months when stored properly. Long-term exposure to the compound in cell cultures can lead to sustained activation of nAchRs, which may result in desensitization or downregulation of the receptors .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can stimulate nAchRs and induce physiological responses such as increased heart rate and blood pressure. At higher doses, it can cause adverse effects such as toxicity and overstimulation of the nervous system. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to symptoms such as convulsions and respiratory distress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can influence the metabolism of neurotransmitters such as acetylcholine by modulating the activity of nAchRs. Additionally, the compound can affect glucose metabolism by improving glucose tolerance and insulin sensitivity in animal models. This effect is likely mediated through the activation of nAchRs in peripheral tissues, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments such as the cytoplasm and organelles. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with nicotinic acetylcholine receptors. These receptors are located on the cell membrane, and the compound’s binding to them can influence its activity and function. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: DMPP can be synthesized through the reaction of 3,4-dimethylpyrazole with phosphoric acid. The reaction typically involves the use of solvents such as methanol or ethanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, DMPP is produced by reacting 3,4-dimethylpyrazole with phosphoric acid in large-scale reactors. The process involves precise control of reaction parameters, including temperature, pressure, and pH, to optimize the production efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: DMPP primarily undergoes nitrification inhibition reactions. It interacts with soil microorganisms, particularly ammonia-oxidizing bacteria, to inhibit the conversion of ammonium to nitrate. This process helps reduce nitrogen losses and improve nitrogen availability for plants .
Common Reagents and Conditions: DMPP is often used in combination with nitrogen fertilizers such as ammonium sulfate nitrate or urea. The application rates typically range from 0.5 to 1.5 kilograms per hectare, depending on the specific agricultural requirements .
Major Products Formed: The primary product formed from the reaction of DMPP with soil microorganisms is the inhibition of nitrification, resulting in reduced nitrate leaching and lower emissions of nitrous oxide and other nitrogenous gases .
Scientific Research Applications
DMPP has a wide range of scientific research applications, including:
Agriculture: DMPP is extensively used in agriculture to improve nitrogen-use efficiency and reduce environmental pollution.
Soil Science: Researchers use DMPP to study the effects of nitrification inhibition on soil microbial communities and nitrogen cycling.
Environmental Science: DMPP is employed in environmental studies to assess its impact on greenhouse gas emissions and nitrogen losses from agricultural soils.
Mechanism of Action
DMPP exerts its effects by inhibiting the activity of ammonia-oxidizing bacteria in the soil. It specifically targets the ammonia monooxygenase enzyme, which is responsible for the first step of ammonium oxidation. By binding to the enzyme, DMPP prevents the conversion of ammonium to nitrite, thereby reducing nitrification and subsequent nitrogen losses . The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that DMPP may chelate copper ions required for the enzyme’s activity .
Comparison with Similar Compounds
Dicyandiamide (DCD): Another widely used nitrification inhibitor, DCD is known for its effectiveness in reducing nitrogen losses.
Uniqueness of DMPP: DMPP stands out due to its high effectiveness at low application rates, low mobility in soil, and slow biodegradation. These properties make it a more efficient and environmentally friendly option compared to other nitrification inhibitors .
Properties
IUPAC Name |
1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJGFIKQCCLGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968822 | |
Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-77-3 | |
Record name | 1,1-Dimethyl-4-phenylpiperazinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylphenylpiperazinium Iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DMPP | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-4-phenylpiperazinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLPHENYLPIPERAZINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X95H7DRX99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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